molecular formula C22H17BrN2OS2 B2555241 (3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3-bromophenyl)methanone CAS No. 370844-78-3

(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3-bromophenyl)methanone

Cat. No.: B2555241
CAS No.: 370844-78-3
M. Wt: 469.42
InChI Key: HKNXPJFEXRNQSE-UHFFFAOYSA-N
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Description

(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3-bromophenyl)methanone is a useful research compound. Its molecular formula is C22H17BrN2OS2 and its molecular weight is 469.42. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic Properties and Theoretical Studies

A study by Al-Ansari (2016) investigated the spectroscopic properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones, focusing on their electronic absorption, excitation, and fluorescence in various solvents. The study utilized quantum chemistry calculations to interpret experimental results, revealing insights into the compounds' excited-states and the role of intramolecular hydrogen bonding in their stability. This research lays a foundation for understanding the electronic properties of these compounds, which could have implications for designing materials with specific optical properties (Al-Ansari, 2016).

Synthetic Pathways and Chemical Reactivity

Research on the synthesis of aryl(thieno[2,3-b]quinolin-2-yl)methanones and related derivatives has demonstrated efficient, mild, and convenient protocols for producing these compounds with high yields. Alizadeh and Roosta (2018) described a sequential multi-component reaction from readily available materials, showcasing the versatility and accessibility of synthesizing these complex molecules. Such studies are crucial for expanding the toolkit of compounds available for further research and potential applications in material science and pharmaceuticals (Alizadeh & Roosta, 2018).

Antioxidant Properties

The research conducted by Çetinkaya et al. (2012) and Balaydın et al. (2010) explored the synthesis and antioxidant properties of derivatives of phenyl)(thieno[2,3-b]quinolin-2-yl)methanones. These studies highlighted the potential of these compounds as effective antioxidants, comparing their radical scavenging activities with standard antioxidant compounds. The findings suggest that the synthesized compounds, particularly those with multiple phenolic hydroxyl groups, exhibit significant antioxidant power, which could have implications for their use in pharmaceutical formulations or as dietary supplements (Çetinkaya, Göçer, Menzek, & Gülçin, 2012); (Balaydın, Gülçin, Menzek, Göksu, & Şahin, 2010).

Conducting Copolymers

Turac et al. (2011) synthesized and characterized conducting copolymers of quinoxaline derivatives, including a compound structurally related to the specified chemical. This work is significant for the development of novel materials with potential applications in electronics and photonics. The copolymers exhibited good conductivity and were characterized using various analytical techniques, pointing towards their utility in creating new electronic materials (Turac, Sahmetlioglu, Toppare, & Yuruk, 2011).

Mechanism of Action

Properties

IUPAC Name

(3-amino-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)-(3-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2OS2/c23-13-6-3-5-12(11-13)20(26)21-19(24)18-17(16-9-4-10-27-16)14-7-1-2-8-15(14)25-22(18)28-21/h3-6,9-11H,1-2,7-8,24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNXPJFEXRNQSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)C4=CC(=CC=C4)Br)N)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.